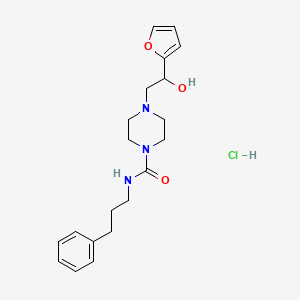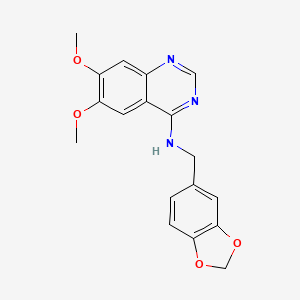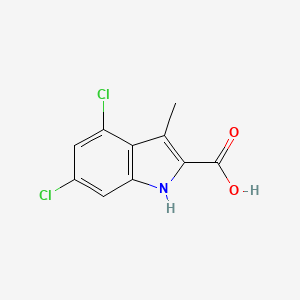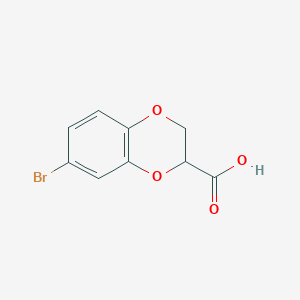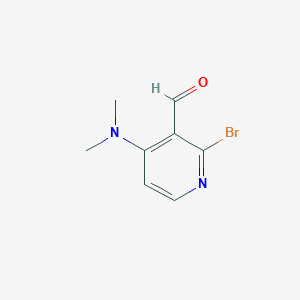
2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde” is a chemical compound with the linear formula C8H9BRN2O . It has a molecular weight of 229.08 . The compound is typically available in a pale-yellow to yellow-brown solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.08 . It appears as a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Antioxidant Properties
A study reported the synthesis and examination of a series of 6-substituted-2,4-dimethyl-3-pyridinols with notable antioxidant properties. These compounds were synthesized from a 3-bromopyridine precursor, involving a low-temperature aryl bromide-to-alcohol conversion. The study revealed that some of the newly synthesized pyridinols are among the most effective phenolic chain-breaking antioxidants reported, indicating their potential application in combating oxidative stress-related diseases (Wijtmans et al., 2004).
Organometallic Chemistry
Research into dimethylindium-pyridine-2-carbaldehyde oximate has elucidated the molecular structure of this compound, showcasing its application in the field of organometallic chemistry. The study provides insights into the coordination chemistry of indium and its potential utility in the synthesis of novel organometallic frameworks (Shearer et al., 1980).
Synthesis of Macrocyclic Antibiotics
Another study demonstrated the convenient synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of a macrocyclic antibiotic, GE 2270 A. This research highlights the compound's significance in the development of new antibiotics, showcasing its relevance in medicinal chemistry (Okumura et al., 1998).
Catalysis and Polymerization
The application of 2-pyridinecarbaldehyde imines in atom transfer radical polymerization, as an alternative to bipyridines, with copper(I) bromides and alkyl bromides, indicates the role of such compounds in polymer science. This method highlights the versatility and efficiency of using these compounds in catalyzing polymerization reactions, leading to new materials with potential applications in various industries (Haddleton et al., 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds targeting the p38α map kinase are known to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Result of Action
Inhibitors of p38α map kinase, a potential target of this compound, can modulate cellular processes and potentially reduce the release of pro-inflammatory cytokines .
Propiedades
IUPAC Name |
2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZALPWRMJFDGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2759889.png)
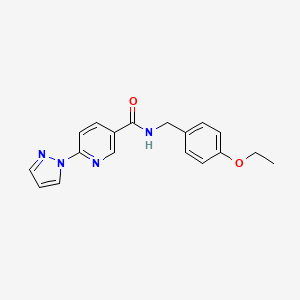
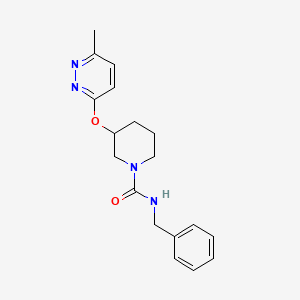
![N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759895.png)
![N-[2-Methoxy-5-(trifluoromethyl)phenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2759896.png)

